N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The Cchromene N—C angle is wide . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The Cchromene N—C angle is wide . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research efforts have been directed towards generating structurally diverse libraries of compounds through alkylation and ring closure reactions. For instance, the use of ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions has been documented. These reactions produce a wide range of compounds including dithiocarbamates, thioethers, and various NH-azoles, demonstrating the versatility of thiophene derivatives in synthesizing heterocyclic compounds (G. Roman, 2013).
Anticancer Activity
The tetrahydrothieno-pyridine scaffold, similar to the core structure of the compound , is noted for its biological activities. A study on 4,5,6,7-Tetrahydrothieno-pyridine derivatives highlighted their applications in pharmacology, including anticancer activity. The study emphasizes the potential of these structures in designing compounds with significant biological activities, suggesting that similar frameworks could be explored for anticancer properties (N. Rao, M. V. Rao, & K. Prasad, 2018).
Material Science and Corrosion Inhibition
Thiazole derivatives have been investigated for their role in corrosion inhibition, particularly for oil-well tubular steel in hydrochloric acid solutions. The study on 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one and similar compounds showcases the potential of thiazole and benzothiazole derivatives as effective corrosion inhibitors. This application is crucial in industrial settings, particularly in enhancing the longevity of metal infrastructure (M. Yadav, D. Sharma, & Sumit Kumar, 2015).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis . The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes, leading to the death of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The anti-tubercular activity of benzothiazole derivatives suggests that the compound may lead to the death of mycobacterium tuberculosis cells .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3OS2.ClH/c1-19-12-13-22(16-20(19)2)28(34)32-30-27(29-31-24-10-6-7-11-25(24)35-29)23-14-15-33(18-26(23)36-30)17-21-8-4-3-5-9-21;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGLZKAUKBVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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